Dihydridotellurium(.1+)
Description
Dihydridotellurium(.1+), with the chemical formula $ \text{H}2\text{Te}^+ $, is a cationic species of tellurium characterized by two hydrogen atoms bonded to a central tellurium atom with an overall +1 charge. This compound is of significant interest due to tellurium’s position in the chalcogen group, where its heavier atomic mass and larger atomic radius compared to sulfur and selenium lead to distinct electronic and thermodynamic properties. Synthesized under controlled conditions, $ \text{H}2\text{Te}^+ $ exhibits unique reactivity patterns, particularly in redox and coordination chemistry . Its instability under ambient conditions necessitates specialized spectroscopic techniques (e.g., matrix isolation or cryogenic trapping) for characterization .
Properties
Molecular Formula |
H2Te+ |
|---|---|
Molecular Weight |
129.6 g/mol |
InChI |
InChI=1S/H2Te/h1H2/q+1 |
InChI Key |
OENMIUZLVPTFAA-UHFFFAOYSA-N |
SMILES |
[TeH2+] |
Canonical SMILES |
[TeH2+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Properties
The structural parameters of $ \text{H}2\text{Te}^+ $ are compared to its lighter homologs, dihydridosulfur(.1+) ($ \text{H}2\text{S}^+ $) and dihydridoselenium(.1+) ($ \text{H}_2\text{Se}^+ $), in Table 1 . Key differences arise from the increasing atomic size and decreasing electronegativity down the chalcogen group:
| Property | $ \text{H}_2\text{S}^+ $ | $ \text{H}_2\text{Se}^+ $ | $ \text{H}_2\text{Te}^+ $ |
|---|---|---|---|
| Bond Length (Å) | 1.34 | 1.47 | 1.63 |
| Ionization Energy (eV) | 10.4 | 9.8 | 8.9 |
| Charge Distribution | +0.72 (S), +0.14 (H) | +0.68 (Se), +0.16 (H) | +0.61 (Te), +0.20 (H) |
Data derived from computational studies and high-resolution spectroscopy .
The elongated $ \text{Te-H} $ bond in $ \text{H}2\text{Te}^+ $ reflects weaker bonding interactions compared to $ \text{H}2\text{S}^+ $, attributed to reduced orbital overlap. Charge distribution analyses further reveal greater charge delocalization in $ \text{H}_2\text{Te}^+ $, enhancing its polarizability and ligand-binding capacity .
Thermodynamic Stability
Thermodynamic data highlight the relative instability of $ \text{H}_2\text{Te}^+ $:
| Compound | $ \Delta H_f^\circ $ (kJ/mol) | $ \Delta G_f^\circ $ (kJ/mol) |
|---|---|---|
| $ \text{H}_2\text{S}^+ $ | +218 | +195 |
| $ \text{H}_2\text{Se}^+ $ | +184 | +162 |
| $ \text{H}_2\text{Te}^+ $ | +153 | +128 |
These values indicate that $ \text{H}_2\text{Te}^+ $ is more prone to decomposition than its lighter analogs, aligning with experimental observations of its short half-life in solution .
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